1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea
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Description
1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea, also known as AC-3933, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies, making it an interesting target for further research.
Scientific Research Applications
Synthesis and Structure Analysis
Novel derivatives of thiazolyl urea have been synthesized and structurally analyzed, revealing promising avenues for exploring the chemical properties and reactivity of such compounds. For instance, the synthesis of 4,5-disubstituted thiazolyl urea derivatives has shown that these compounds can possess antitumor activities, highlighting the therapeutic potential of thiazolyl urea derivatives in cancer research (Ling et al., 2008).
Biological Activities and Potential Applications
The exploration of thiazole analogues containing urea, thiourea, and selenourea functionality has identified compounds with potent antioxidant activities. This indicates that derivatives of "1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(3-chlorophenyl)urea" could be developed as novel antioxidant agents, which are crucial for combating oxidative stress-related diseases (Reddy et al., 2015).
Anticancer and Antitumor Potential
The anticancer and antitumor potential of thiazolyl urea derivatives has been a significant area of research. Studies have shown that certain compounds in this category can inhibit tumor metastasis, suggesting a potential role in cancer treatment strategies (Xia, 2011). Another study focusing on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents discovered compounds with significant antiproliferative effects against various cancer cell lines, further emphasizing the therapeutic relevance of these derivatives (Feng et al., 2020).
Molecular Structure and Computational Studies
The molecular structure and computational studies of thiazolyl urea derivatives, including their monomer and dimer forms, have been conducted to understand their chemical properties, bonding, and potential applications better. Such studies are fundamental for designing new compounds with desired biological activities and physicochemical properties (Karakurt et al., 2016).
properties
IUPAC Name |
1-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(3-chlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-13-6-5-7-14(10-13)20-17(25)22-18-21-15(12-26-18)11-16(24)23-8-3-1-2-4-9-23/h5-7,10,12H,1-4,8-9,11H2,(H2,20,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWUGFDKSJYEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.